3-Acetyl-5-propyldihydrofuran-2(3h)-one
Description
Structural Classification and Unique Features of 3-Acetyl-5-propyldihydrofuran-2(3h)-one
The structure of this compound consists of a saturated five-membered lactone ring, which is a cyclic ester. The core of the molecule is the dihydrofuran-2(3H)-one scaffold. Key substitutions on this scaffold give the compound its specific identity: an acetyl group (COCH₃) is attached to the carbon at position 3, and a propyl group (CH₂CH₂CH₃) is attached to the carbon at position 5.
The presence of these functional groups imparts unique characteristics to the molecule. The lactone ring is a common motif in many biologically active natural products. The acetyl group introduces a ketone functionality, which can be a site for various chemical reactions. The propyl group adds to the molecule's lipophilicity. The stereochemistry at positions 3 and 5 can lead to different stereoisomers, each potentially having distinct biological activities and physical properties.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | Dihydrofuran-2(3H)-one (a γ-butyrolactone) |
| Functional Group at C3 | Acetyl group (-COCH₃) |
| Functional Group at C5 | Propyl group (-CH₂CH₂CH₃) |
| Chemical Formula | C₉H₁₄O₃ |
| Key Structural Elements | Lactone ring, Ketone, Alkyl chain |
Overview of Dihydrofuran-2(3H)-one Chemistry and Relevance in Chemical Research
Dihydrofuran-2(3H)-ones, also known as γ-butyrolactones, are a significant class of compounds in organic chemistry. Their five-membered ring structure is found in numerous natural products and pharmacologically active molecules. ontosight.ai The furanone ring system is a valuable scaffold in medicinal chemistry for designing new therapeutic agents due to its relatively simple and synthetically accessible structure.
The chemistry of dihydrofuran-2(3H)-ones is rich and varied. The lactone functionality can undergo reactions such as hydrolysis, aminolysis, and reduction. The carbon atoms of the ring can also be functionalized, allowing for the synthesis of a wide array of derivatives. These compounds and their derivatives have found applications in various fields:
Flavor and Fragrance: Many furanones possess distinct aromas and are used in the food and perfume industries. ontosight.ai
Pharmaceuticals: The furanone scaffold is present in several biologically active compounds, indicating its potential in drug development. ontosight.ai
Material Science: Furanones can serve as monomers or building blocks for the synthesis of polymers and other materials. ontosight.ai
Research into furanone compounds has a long history, with ongoing efforts to discover new synthetic methods and applications. The stereoselective synthesis of substituted dihydrofuran-2(3H)-ones is an active area of research, as the stereochemistry often plays a crucial role in their biological activity.
Research Gaps and Future Directions for this compound
While the general class of dihydrofuran-2(3H)-ones has been extensively studied, specific research on this compound appears to be limited. A comprehensive investigation into its synthesis, properties, and potential applications is a significant research gap.
Future research on this compound could explore several promising avenues:
Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of this compound would be a valuable contribution. This could involve exploring different starting materials and catalytic systems.
Biological Activity Screening: A thorough screening of the compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties, could uncover potential pharmaceutical applications. ontosight.ai The structural similarity to other biologically active furanones suggests this could be a fruitful area of investigation.
Flavor and Fragrance Potential: Given that many furanones have interesting organoleptic properties, investigating the aroma and flavor profile of this compound could lead to its use in the food and cosmetic industries.
Polymer Chemistry: Exploring the use of this compound as a monomer or a building block for the synthesis of novel polymers with specific properties could open up new applications in materials science.
Addressing these research gaps will provide a more complete understanding of this compound and could unlock its potential in various scientific and industrial fields. The study of lactones and furanones continues to be an important area of research, with a focus on sustainable production methods and the discovery of new applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
40010-98-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-acetyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H14O3/c1-3-4-7-5-8(6(2)10)9(11)12-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
BKSYCKMLQCVWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(=O)O1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 5 Propyldihydrofuran 2 3h One
Retrosynthetic Analysis of 3-Acetyl-5-propyldihydrofuran-2(3h)-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the analysis suggests several logical disconnections.
The most apparent disconnection is at the C-C bond of the acetyl group at the C3 position. This bond can be formed via the acylation of an enolate, leading back to the parent lactone, 5-propyldihydrofuran-2(3H)-one, and an acetylating agent. This is a common strategy for functionalizing the α-position of carbonyl compounds.
A second key disconnection involves breaking the ester bond of the lactone ring. This C-O bond disconnection points to a γ-hydroxy acid or its corresponding ester, specifically 3-acetyl-4-hydroxyheptanoic acid, as the immediate precursor. Such precursors can be cyclized under acidic conditions to form the desired lactone ring.
Further deconstruction of this hydroxy acid precursor can be envisioned through an aldol-type reaction, breaking the C3-C4 bond. This leads to simpler building blocks: a three-carbon unit equivalent to the enolate of methyl ethyl ketone and a four-carbon aldehyde, butanal. A more strategic approach involves disconnecting the C4-C5 bond, which suggests a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.
This systematic deconstruction provides a roadmap, suggesting that the synthesis can be approached by first constructing the 5-propyl-substituted lactone ring and then introducing the acetyl group, or by building a linear precursor containing all the necessary carbon atoms and functional groups before the final cyclization step.
Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions
| Disconnection (Bond) | Precursors (Synthons) | Corresponding Forward Reaction |
| C3-Acetyl (C-C) | 5-Propyldihydrofuran-2(3H)-one enolate + Acetyl cation | Enolate Acylation |
| Lactone Ring (C-O) | γ-Hydroxy-α-acetyl acid/ester | Intramolecular Esterification (Lactonization) |
| Linear Chain (C-C) | Malonic ester derivative + Pentanal | Aldol (B89426) or Knoevenagel Condensation followed by reduction and modification |
Classical Synthetic Approaches to Dihydrofuran-2(3H)-one Derivatives with Acetyl Substituents
Classical methods provide robust and well-documented pathways for synthesizing the core structure of the target molecule. These approaches typically involve two main stages: the formation of the dihydrofuran-2(3H)-one ring and the subsequent or concurrent introduction of the acetyl substituent.
The formation of the γ-butyrolactone ring is a pivotal step. A common and effective method is the intramolecular cyclization of γ-hydroxycarboxylic acids or their ester derivatives. organic-chemistry.org This reaction is typically promoted by acid catalysis, which facilitates the esterification between the hydroxyl group at the C4 position and the carboxylic acid group at the C1 position.
For the synthesis of the 5-propyl substituted core, a suitable precursor would be a 4-hydroxyheptanoic acid derivative. Such precursors can be synthesized through several routes. One method involves the reduction of a γ-keto acid, such as 4-oxoheptanoic acid. Another approach is the reaction of an organometallic reagent, like a propyl Grignard reagent, with a succinic anhydride (B1165640) derivative.
Various cyclization methods have been developed for the synthesis of dihydrofuran-2(3H)-ones. acs.orgorganic-chemistry.org These include:
Acid-catalyzed lactonization: Treating the γ-hydroxy acid with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) often with removal of water.
Palladium-catalyzed reactions: Methods involving palladium catalysis can be used to cyclize certain unsaturated precursors. researchgate.net
Halolactonization: The reaction of a γ,δ-unsaturated carboxylic acid with iodine or bromine can induce cyclization to form a halogenated lactone, which can then be dehalogenated.
Once the 5-propyldihydrofuran-2(3H)-one scaffold is in place, the acetyl group can be introduced at the C3 position. This is typically achieved through the C-acylation of the corresponding lactone enolate.
The process involves two key steps:
Enolate Formation: The lactone is treated with a strong, non-nucleophilic base at low temperature to deprotonate the α-carbon (C3). Lithium diisopropylamide (LDA) is a commonly used base for this purpose. The choice of base and reaction conditions is crucial to ensure complete and regioselective enolate formation.
Acylation: The pre-formed enolate is then treated with an electrophilic acetylating agent. Common reagents for this step include acetyl chloride or acetic anhydride. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acetylating agent, forming the new C-C bond and yielding the 3-acetylated product after an aqueous workup.
A potential side reaction is O-acylation, where the enolate oxygen acts as the nucleophile. The reaction conditions, including the counterion (e.g., Li+), solvent, and temperature, can be optimized to favor the desired C-acylation pathway.
Chemical Reactivity and Transformations of 3 Acetyl 5 Propyldihydrofuran 2 3h One
Ring-Opening and Cycloreversion Reactions of the Dihydrofuranone Core in 3-Acetyl-5-propyldihydrofuran-2(3h)-one
The dihydrofuranone ring, being a lactone (cyclic ester), is susceptible to cleavage under various conditions, primarily through nucleophilic attack at the ester carbonyl carbon.
Base-Mediated Hydrolysis : In the presence of aqueous bases like sodium hydroxide (B78521), the lactone ring readily undergoes saponification. The hydroxide ion attacks the ester carbonyl, leading to a ring-opening reaction that forms the corresponding salt of a γ-hydroxy keto acid, specifically the sodium salt of 4-hydroxy-2-acetylheptanoic acid. Subsequent acidification of the reaction mixture will yield the free acid.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water. This process is typically reversible and leads to an equilibrium between the lactone and the open-chain γ-hydroxy keto acid.
Other Nucleophilic Ring-Opening : Strong nucleophiles other than hydroxide can also open the lactone ring. For instance, reaction with ammonia (B1221849) or primary amines can lead to the formation of γ-hydroxy amides. The use of certain reducing agents can also effect ring-opening. For example, in the synthesis of the antiepileptic drug Brivaracetam, the related compound (R)-4-propyldihydrofuran-2(3H)-one undergoes a ring-opening reaction as a key step. chemicalbook.comgoogle.com
Electrophilic Ring-Opening : Certain electrophilic reagents can initiate ring-opening. An unexpected ring-opening of 2,3-dihydrofuran (B140613) derivatives at the C(4)-C(5) bond has been demonstrated using N-Bromosuccinimide, suggesting that complex transformations of the dihydrofuranone core are possible under specific electrophilic conditions. nih.govresearchgate.net
Reactions Involving the Acetyl Group at C3 Position of this compound
The acetyl group at the C3 position is part of a β-dicarbonyl system, which confers unique reactivity upon the adjacent C3 carbon and the acetyl group itself.
Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomers: the keto form and one or more enol forms. researchgate.net The equilibrium between these forms is a fundamental aspect of its chemistry.
Keto-Enol Equilibrium : The proton on the C3 carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups (the lactone carbonyl and the acetyl carbonyl). This allows for the formation of a resonance-stabilized enolate ion, which can then be protonated on either the oxygen or the carbon atom. Protonation on the oxygen leads to the formation of an enol tautomer. libretexts.org
Stability of Tautomers : For many β-dicarbonyl systems, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen, creating a pseudo-six-membered ring. mdpi.com The position of the keto-enol equilibrium is highly dependent on factors such as the solvent, temperature, and concentration. researchgate.netrsc.org Polar, protic solvents can stabilize the keto form, while nonpolar solvents often favor the enol form due to the stability of the internal hydrogen bond.
| Tautomer | Key Structural Feature | Factors Favoring this Form |
| Keto Form | Two distinct C=O groups (lactone and ketone). Acidic α-hydrogen at C3. | Polar, protic solvents (e.g., water, methanol). |
| Enol Form | C=C double bond between C3 and the acetyl carbon. Enolic -OH group. | Nonpolar solvents (e.g., hexane (B92381), toluene). Intramolecular hydrogen bonding. Conjugation. |
This table presents the expected tautomeric behavior based on general principles of β-dicarbonyl chemistry.
The acetyl group provides a reactive site for various condensation and derivatization reactions.
Enolate Reactions : In the presence of a base, the compound can be deprotonated at the C3 position to form a stable enolate. This enolate can act as a nucleophile in various reactions, such as alkylation or acylation at the C3 carbon.
Condensation Reactions : The acetyl group's methyl protons are also weakly acidic and can participate in condensation reactions under specific conditions. For example, it can undergo reactions with aldehydes (an aldol-type condensation) or react with nitrogen-based nucleophiles. Condensation of similar 3-acyl-furanone derivatives with hydrazine (B178648) hydrate (B1144303) has been shown to yield various products, including propionic acid hydrazides and dihydropyridazinones, indicating the acetyl group's reactivity. researchgate.net
Derivatization : The acetyl carbonyl can react with reagents like hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. These reactions are common for converting carbonyl groups into other functional groups.
Functionalization of the Propyl Chain and Ring in this compound
While the primary reactivity resides in the β-dicarbonyl system and the lactone, the propyl chain and other positions on the ring can also be functionalized, provided the reaction conditions are compatible with the existing functional groups.
Propyl Chain Functionalization : The alkyl chain is relatively unreactive. Functionalization would likely require radical reactions, such as free-radical halogenation. However, such harsh conditions might also lead to undesired side reactions at the more reactive sites of the molecule.
Ring Functionalization : Modification of the dihydrofuranone ring at positions other than C3 is less straightforward. The C4 position, being alpha to the lactone carbonyl, could potentially be functionalized via its enolate, but the acidity of the C3 proton is significantly higher, making selective reaction at C4 challenging.
Advanced Spectroscopic and Analytical Methodologies for 3 Acetyl 5 Propyldihydrofuran 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Acetyl-5-propyldihydrofuran-2(3h)-one.nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the relative stereochemistry of the molecule.
The structural backbone of this compound can be pieced together using a suite of NMR experiments.
¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Key expected signals would include those for the acetyl methyl group, the propyl chain (methyl, methylene, and methine protons), and the protons on the dihydrofuranone ring.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments, distinguishing between methyl, methylene, methine, and quaternary carbons, including the two carbonyl carbons (lactone and acetyl).
Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons of the propyl group and between the protons at C4 and C5 of the lactone ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying connectivity between atoms separated by two or three bonds. It reveals long-range ¹H-¹³C correlations. For instance, correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the quaternary C3 would be expected. Similarly, protons on C5 would show correlations to C4 and the propyl group carbons, helping to piece together the entire molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is invaluable for determining the relative stereochemistry at the C3 and C5 chiral centers. Correlations between the protons on the acetyl group and the proton at C4 or C5, for example, would indicate their spatial proximity and help define the conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key COSY Correlations |
|---|---|---|---|---|
| 2 (C=O, lactone) | - | ~175-180 | - | - |
| 3 (Quaternary C) | - | ~50-55 | - | - |
| 4 (CH₂) | ~2.2-2.8 (m) | ~30-35 | H4 to C2, C3, C5 | H4 ↔ H5 |
| 5 (CH) | ~4.4-4.8 (m) | ~75-80 | H5 to C2, C4, C1' | H5 ↔ H4, H1' |
| 1' (CH₂) | ~1.5-1.8 (m) | ~35-40 | H1' to C5, C2', C3' | H1' ↔ H5, H2' |
| 2' (CH₂) | ~1.3-1.6 (m) | ~18-22 | H2' to C1', C3' | H2' ↔ H1', H3' |
| 3' (CH₃) | ~0.9-1.0 (t) | ~13-15 | H3' to C1', C2' | H3' ↔ H2' |
| C=O (Acetyl) | - | ~205-210 | - | - |
| CH₃ (Acetyl) | ~2.1-2.3 (s) | ~25-30 | Acetyl H to Acetyl C=O, C3 | - |
Since this compound possesses two chiral centers (C3 and C5), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (e.e.) is critical in asymmetric synthesis. Chiral NMR spectroscopy can be employed for this purpose. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR) to the NMR sample. These reagents form diastereomeric complexes with the enantiomers of the analyte, causing their corresponding signals in the ¹H NMR spectrum to resonate at different frequencies (i.e., they become diastereotopic). The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. While this technique is powerful, an alternative and often more common method for determining enantiomeric purity is chiral chromatography. google.com
Mass Spectrometry (MS) Techniques for Identification and Purity Assessment of this compound
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass with high accuracy and precision (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, the expected exact mass provides a definitive confirmation of its molecular formula, C₉H₁₄O₃. epa.gov
Table 2: HRMS Data for this compound
| Molecular Formula | Monoisotopic Mass (Calculated) | Expected Adducts [M+H]⁺, [M+Na]⁺ |
|---|---|---|
| C₉H₁₄O₃ | 170.0943 g/mol | 171.1016, 193.0837 |
In conjunction with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can provide structural details through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks apart in a predictable manner. The analysis of these fragment ions helps to confirm the structure. imreblank.ch
Key predicted fragmentation pathways for this compound include:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the C3-acetyl bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
Loss of the propyl group: Cleavage of the C5-propyl bond can occur, leading to the loss of a propyl radical (C₃H₇•, 43 Da).
Ring-opening and subsequent fragmentations: The dihydrofuranone ring can undergo various ring-opening fragmentations, often involving McLafferty rearrangements if applicable, leading to characteristic smaller ions. imreblank.ch
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Structure/Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 127 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 127 | [M - CH₃CO]⁺ (Loss of acetyl group) |
| 85 | [C₄H₅O₂]⁺ (Fragment from ring cleavage) |
| 43 | [CH₃CO]⁺ (Acetyl cation) or [C₃H₇]⁺ (Propyl cation) |
Chromatographic Separations and Purification Methods for this compound
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound from reaction mixtures or natural extracts.
Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is commonly used. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is typically effective for separating lactones of moderate polarity from less polar starting materials and more polar byproducts. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. For a compound like this compound, reversed-phase HPLC (using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water) would be a standard method for purity analysis. sielc.com
Chiral Chromatography: To separate the different stereoisomers, chiral chromatography is the method of choice. This can be performed using either gas chromatography (GC) or HPLC equipped with a chiral stationary phase (CSP). google.com The enantiomers interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification. This is often the preferred method for determining enantiomeric excess due to its high accuracy and sensitivity. nih.gov
Table 4: Summary of Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity Assessment |
| Chiral HPLC/GC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (B130326) (HPLC) or specific carrier gas (GC) | Enantiomeric Separation and e.e. Determination |
High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Phases
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, enabling both the assessment of purity on achiral stationary phases and the resolution of its enantiomers on chiral stationary phases (CSPs).
On achiral phases, such as C18 or silica gel, HPLC is employed to determine the chemical purity of a sample. A typical reversed-phase method would utilize a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. The retention time of the compound would be influenced by the polarity of the molecule, which is determined by its propyl, acetyl, and lactone functionalities.
For the separation of the enantiomers of this compound, chiral HPLC is essential. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) carbamates, are often effective for resolving the enantiomers of lactones. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. The separation of enantiomers of similar chiral pyrazole (B372694) derivatives has been successfully accomplished using polysaccharide-based CSPs with mobile phases consisting of n-hexane and an alcohol modifier. nih.gov
Table 1: Representative HPLC Conditions for the Analysis of Chiral Lactones
| Parameter | Achiral Analysis (Purity) | Chiral Separation (Enantiomers) |
|---|---|---|
| Stationary Phase | C18 (Reversed-Phase) | Polysaccharide-based CSP (e.g., Chiralpak AD) |
| Mobile Phase | Acetonitrile/Water gradient | n-Hexane/Isopropanol (isocratic) |
| Detector | UV-Vis (e.g., at 210 nm) | UV-Vis or Circular Dichroism (CD) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient | Controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing the volatility of the compound, identifying and quantifying impurities, and, with a chiral stationary phase, determining the enantiomeric ratio.
The volatility of the compound allows for its separation from non-volatile impurities in the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification. The mass spectrum of the related compound 3-acetyl-3-methyldihydrofuran-2(3h)-one (B72876) shows characteristic fragmentation patterns that can be used for its identification. nih.gov
For impurity profiling, GC-MS can detect and identify byproducts from the synthesis or degradation products. The high resolution of capillary GC columns allows for the separation of closely related structures.
Chiral GC, using a column coated with a chiral stationary phase, can be used to separate the enantiomers of this compound. This is a common method for determining the enantiomeric excess of chiral lactones.
Table 2: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Volatility and Impurity Profiling | Chiral Analysis |
|---|---|---|
| Column | Non-polar (e.g., DB-5ms) | Chiral (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 to 250 °C) | Isothermal or slow temperature gradient |
| MS Detector | Electron Ionization (EI) | Electron Ionization (EI) |
| Scan Range | m/z 40-400 | m/z 40-400 |
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification and qualitative analysis of this compound.
TLC is a rapid and cost-effective method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (commonly silica gel), which is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the compound is visualized, often using a UV lamp if the compound is UV-active, or by staining.
Column chromatography is a preparative technique used to separate and purify larger quantities of the compound. A glass column is packed with a stationary phase (e.g., silica gel or alumina), and the sample is loaded at the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is crucial for achieving good separation. The polarity of the solvent system is often optimized using TLC prior to running the column.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the strong absorption from the two carbonyl groups. The lactone carbonyl (C=O) stretching vibration is typically observed in the range of 1760-1800 cm⁻¹. The acetyl carbonyl (C=O) stretching vibration would likely appear at a lower frequency, around 1715 cm⁻¹. Other expected absorptions include C-H stretching vibrations from the propyl and acetyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations from the lactone ring (around 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While carbonyl stretching vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. However, C-C bond vibrations within the propyl chain and the furanone ring would be more prominent in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. The Raman spectrum of γ-butyrolactone, the parent structure, has been well-characterized and serves as a reference for the interpretation of the spectra of its derivatives. nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| C=O (Lactone) | 1760 - 1800 (Strong) | Present, weaker than IR |
| C=O (Acetyl) | ~1715 (Strong) | Present, weaker than IR |
| C-H (Aliphatic) | 2850 - 3000 (Medium-Strong) | Strong |
| C-O (Lactone) | 1000 - 1300 (Strong) | Medium |
X-ray Crystallography and Chiroptical Spectroscopy (CD) for Absolute Configuration Determination of this compound
Determining the absolute configuration of the two stereocenters in this compound is crucial for understanding its stereochemistry. X-ray crystallography and chiroptical spectroscopy are powerful techniques for this purpose.
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of its chiral centers. nih.gov To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry. The crystal structures of several substituted dihydrofuran-2-ones have been reported, providing a basis for comparison. nih.govnih.gov
Theoretical and Computational Studies on 3 Acetyl 5 Propyldihydrofuran 2 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Acetyl-5-propyldihydrofuran-2(3h)-one
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule's electronic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. For derivatives of γ-butyrolactone, DFT calculations, particularly using the B3LYP functional, have been employed to investigate molecular properties. sphinxsai.comresearchgate.net
Studies on analogous compounds, such as α-acetyl-γ-butyrolactone, have utilized DFT with the B3LYP functional and a 6-311+G(d,p) basis set to compute harmonic vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. sphinxsai.com This comparison allows for a detailed assignment of the fundamental vibrational modes of the molecule.
Furthermore, DFT calculations are instrumental in understanding the electronic properties through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. sphinxsai.com For instance, a smaller HOMO-LUMO gap suggests a higher reactivity. These calculations reveal that charge transfer can occur within the molecule. sphinxsai.com
Mulliken population analysis, another output of DFT studies, provides insights into the charge distribution across the atoms of the molecule, which is essential for understanding its electrostatic potential and intermolecular interactions. sphinxsai.com
Table 1: Calculated Electronic Properties of a γ-Butyrolactone Derivative using DFT (B3LYP/6-311+G(d,p))
| Property | Value |
| HOMO Energy | -0.25 au |
| LUMO Energy | -0.05 au |
| HOMO-LUMO Gap | 0.20 au |
Note: Data is illustrative and based on studies of analogous compounds.
Ab Initio Calculations
Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to studying molecular systems compared to more advanced correlated methods. For acetyl-γ-butyrolactone, ab initio calculations using the HF method with a 6-311+G(d,p) basis set have been performed to calculate vibrational frequencies and geometric parameters like bond lengths and angles. sphinxsai.com
A comparative analysis between HF and DFT results often shows that DFT methods, like B3LYP, tend to provide results that are in better agreement with experimental data, particularly for vibrational frequencies. sphinxsai.com Nevertheless, HF calculations are valuable for providing a qualitative understanding of the electronic structure and for comparative purposes.
Table 2: Comparison of Calculated and Experimental Bond Lengths (Å) for a γ-Butyrolactone Derivative
| Bond | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) | Experimental |
| C=O (lactone) | 1.1969 | 1.2007 | 1.2213 |
| C=O (acetyl) | 1.1862 | 1.2093 | 1.2300 |
Source: Adapted from studies on α-acetyl-γ-butyrolactone. sphinxsai.com
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the five-membered dihydrofuranone ring and its substituents necessitates a thorough conformational analysis to understand its preferred shapes and the associated energies. Molecular dynamics (MD) simulations further provide a dynamic picture of the molecule's behavior over time.
Molecular dynamics simulations on related lactones, such as γ-butyrolactone and γ-valerolactone, have been conducted to understand their behavior in different environments. utwente.nlmdpi.com All-atom MD simulations of γ-butyrolactone have shown how the molecule interacts with its surroundings, revealing details about its absorption and mobility within a polymer brush layer. utwente.nl Such simulations can provide unprecedented details about changes in molecular structure and dynamics. utwente.nl Polarizable force fields have been developed for MD simulations of γ-valerolactone to improve the description of its structure and diffusivity. mdpi.com
Reaction Mechanism Elucidation and Transition State Modeling for this compound Syntheses and Transformations
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and transition states.
DFT calculations are a powerful tool for investigating reaction mechanisms. For instance, in the synthesis of γ-butyrolactones, mechanistic studies have revealed the importance of α,β-unsaturated enone intermediates. nih.govacs.org The proposed mechanism involves an intermolecular radical conjugate addition followed by an intramolecular radical cyclization. nih.govacs.org
Transition state modeling allows for the calculation of activation energies, which are critical for predicting reaction rates. Studies on the hydrolysis of lactones have employed DFT to model the transition states of mechanisms like the BAC2 pathway, sometimes including explicit solvent molecules to achieve better agreement with experimental results. nih.gov For lactone-forming C-H insertion reactions, a combination of DFT and direct MD simulations has been used to understand the reaction mechanism and selectivity, revealing the role of post-transition state bifurcations. researchgate.net
QSAR and QSPR Studies on this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the chemical structure of compounds with their biological activity or physical properties, respectively.
While specific QSAR/QSPR studies on this compound are not documented, research on furanone derivatives provides a framework for how such studies would be conducted. researchgate.netijpda.org These studies involve generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.
For a series of furanone derivatives with cyclooxygenase-2 inhibitory activity, a significant 2D QSAR model was developed with a correlation coefficient (r²) of 0.840. researchgate.net The descriptors in this model included the retention index for six-membered rings, the total number of oxygen atoms connected with two single bonds, and the polar surface area. researchgate.net In another study, a 3D-QSAR model for furanone derivatives as antibacterial agents was developed using the k-nearest neighbor molecular field analysis (kNN-MFA) approach. ijpda.org
These models are valuable for predicting the activity or properties of new, unsynthesized compounds and for guiding the design of more potent analogs.
Table 3: Statistical Parameters of a 2D QSAR Model for Furanone Derivatives
| Parameter | Value |
| Correlation coefficient (r²) | 0.840 |
| Cross-validated squared correlation coefficient (q²) | 0.773 |
| Standard error of estimation (SEE) | 0.195 |
Source: Adapted from a QSAR study on furanone derivatives. researchgate.net
Biological Activity: Mechanistic and Pathway Focused Investigations of 3 Acetyl 5 Propyldihydrofuran 2 3h One
In Vitro Studies on Molecular Targets and Pathways Affected by 3-Acetyl-5-propyldihydrofuran-2(3h)-one
Thorough searches of scientific literature did not yield any specific in vitro studies detailing the molecular targets or pathways affected by this compound.
Enzyme Inhibition and Activation Mechanisms of this compound
Currently, there are no publicly available research articles or data that describe the enzymatic inhibition or activation mechanisms of this compound. Investigations into its potential as an enzyme modulator have not been reported.
Receptor Binding and Ligand-Protein Interaction Studies of this compound
No studies on the receptor binding affinity or ligand-protein interactions of this compound have been found in the available scientific literature. Consequently, its potential to interact with specific biological receptors remains uncharacterized.
Modulation of Gene Expression and Signal Transduction Pathways by this compound
Research detailing the effects of this compound on gene expression or its ability to modulate signal transduction pathways is not present in the public domain.
Metabolomic Profiling and Isotope Labeling Studies to Elucidate Metabolic Fate of this compound
There are no published metabolomic profiling or isotope labeling studies that would elucidate the metabolic fate of this compound within biological systems. Its absorption, distribution, metabolism, and excretion (ADME) profile has not been publicly documented.
Structure-Activity Relationship (SAR) Studies via Molecular Modifications of this compound
No structure-activity relationship (SAR) studies involving molecular modifications of this compound have been reported in the scientific literature. The exploration of how structural changes to this compound influence its biological activity has not been documented.
In Silico Modeling of this compound's Biological Interactions
A review of the literature did not uncover any in silico modeling, such as molecular docking or computational simulations, aimed at predicting the biological interactions of this compound.
Environmental Fate and Degradation Mechanisms of 3 Acetyl 5 Propyldihydrofuran 2 3h One
Hydrolytic Stability and Degradation Kinetics of 3-Acetyl-5-propyldihydrofuran-2(3h)-one
The stability of a chemical compound in the presence of water, known as hydrolytic stability, is a key factor in determining its persistence in aquatic environments. The ester linkage within the lactone ring of this compound is susceptible to hydrolysis, a chemical reaction that involves the breaking of a bond by reacting with water. This process can be influenced by the pH of the water, with the reaction rate often increasing under either acidic or basic conditions.
The degradation kinetics of this process, which describe the rate at which the compound breaks down, are crucial for predicting its environmental half-life. While specific experimental data on the hydrolysis of this compound is not extensively detailed in publicly available literature, the general principles of ester hydrolysis suggest that it would degrade into a corresponding hydroxy acid. The rate of this degradation would be essential for modeling its concentration in various water bodies over time.
Table 1: Factors Influencing Hydrolytic Degradation
| Factor | Influence on Hydrolysis Rate |
| pH | Can be catalyzed by both acid and base, with rates typically being slowest near neutral pH. |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. |
| Microbial Activity | Microorganisms can produce enzymes (esterases) that catalyze the hydrolysis of esters. |
Photochemical Degradation Pathways of this compound
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on surfaces exposed to sunlight. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species.
For this compound, the presence of a carbonyl group in the acetyl moiety and the lactone ring suggests potential for photochemical activity. epa.gov These functional groups can absorb UV radiation, leading to the formation of excited states that can then undergo various reactions, such as cleavage of the lactone ring or other bond-breaking processes. The specific byproducts of photochemical degradation would depend on the wavelength of light and the presence of other reactive species in the environment.
Biodegradation and Microbial Metabolism of this compound in Environmental Systems
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process for the removal of chemical substances from the environment. The rate and extent of biodegradation of a compound like this compound depend on its chemical structure, the presence of suitable microbial populations, and environmental conditions such as temperature, oxygen levels, and nutrient availability.
The ester linkage in this compound is a common functional group in nature and is generally susceptible to enzymatic hydrolysis by microbial esterases. epa.gov This initial step would lead to the opening of the lactone ring, forming a more water-soluble and typically less toxic hydroxy acid. This intermediate could then be further metabolized by microorganisms through various metabolic pathways, ultimately leading to its conversion to carbon dioxide, water, and biomass. The efficiency of this biodegradation is a key determinant of the compound's persistence in soil and water systems.
Detection and Monitoring Methodologies for this compound in Environmental Matrices
The ability to accurately detect and quantify the presence of this compound in environmental samples such as water, soil, and sediment is fundamental to assessing its distribution and impact. Various analytical techniques can be employed for this purpose, typically involving an initial extraction of the compound from the environmental matrix, followed by instrumental analysis.
Commonly used analytical methods for organic compounds of this nature include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. The choice of method depends on the concentration levels expected and the complexity of the sample matrix. Developing sensitive and specific analytical methods is crucial for effective environmental monitoring and for understanding the exposure of ecosystems to this compound.
Table 2: Analytical Techniques for Environmental Monitoring
| Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Suitable for analyzing volatile and semi-volatile organic compounds in various environmental samples. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase, followed by mass-based detection. | Ideal for non-volatile or thermally labile compounds in aqueous and solid samples. |
Conclusion and Future Perspectives for Research on 3 Acetyl 5 Propyldihydrofuran 2 3h One
Summary of Key Research Findings and Methodological Advances
A thorough review of existing scientific literature indicates that dedicated research focusing specifically on 3-Acetyl-5-propyldihydrofuran-2(3h)-one is exceptionally limited. There are no significant, publicly accessible research findings detailing its specific biological activities, chemical properties, or applications.
Methodological advances, therefore, must be discussed in the context of the broader class of γ-butyrolactones (dihydrofuranones), for which numerous synthetic strategies have been developed. These general methodologies provide a foundational framework through which this compound could be synthesized and studied. The construction of the γ-butyrolactone scaffold is a well-established area of organic chemistry, with universal methods including intramolecular esterification of γ-hydroxybutanoic acids and various lactonization reactions. mdpi.com The synthesis of multi-substituted dihydrofuran derivatives is an active area of interest, suggesting that while specific methods for the target compound are not documented, its synthesis is chemically feasible. researchgate.net The primary challenge and methodological gap lie in achieving specific substitution patterns, such as the simultaneous introduction of an acetyl group at the C3 position and a propyl group at the C5 position, particularly in a stereocontrolled manner.
Emerging Research Avenues for this compound
Given the absence of dedicated studies, the entire field of research for this compound can be considered an emerging avenue. The molecular structure, featuring a versatile γ-butyrolactone core functionalized with both an acetyl and a propyl group, suggests several promising directions for future investigation.
First and foremost, the development of an efficient and stereoselective synthesis is the critical first step. The presence of potential chiral centers at both the C3 and C5 positions means that up to four stereoisomers could exist. Future synthetic work should focus on methods to selectively produce each of these isomers to enable a thorough investigation of their individual properties.
Subsequently, a primary research avenue is the comprehensive screening of the compound for various biological activities. The furanone nucleus is a common scaffold in molecules with a wide spectrum of pharmacological properties. nih.gov Derivatives of the parent 2(3H)-furanone structure are known to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. nih.govmdpi.com Therefore, screening this compound for these activities is a logical and promising direction.
Another key avenue is exploring its potential as a synthetic intermediate. The γ-butyrolactone ring can be opened to yield functionalized linear chains, and the acetyl group offers a reactive handle for a variety of chemical transformations, such as aldol (B89426) condensations or conversion to other functional groups. This could position the molecule as a valuable building block in the synthesis of more complex chemical entities.
Finally, based on the known applications of other γ-lactones, investigation into its properties as a flavoring agent or fragrance component could represent a non-pharmaceutical research trajectory.
Table 1: Emerging Research Avenues for this compound
| Emerging Research Avenue | Rationale | Potential Impact |
| Stereoselective Synthesis | The compound has two potential chiral centers (C3 and C5); biological activity is often stereospecific. | Enables structure-activity relationship (SAR) studies and identification of the most active isomer. |
| Biological Activity Screening | The dihydrofuranone (γ-butyrolactone) scaffold is present in many biologically active natural and synthetic products with known antimicrobial and anti-inflammatory effects. nih.govnih.gov | Discovery of a new lead compound for drug development in infectious diseases, inflammation, or oncology. |
| Use as a Synthetic Building Block | The lactone ring and acetyl group are versatile functional groups that can participate in a range of organic reactions. | Development of novel synthetic pathways to more complex molecules for materials science or pharmaceutical applications. |
| Agrochemical Potential | γ-Butyrolactone derivatives are used in the formulation of some herbicides and insecticides. factmr.comgrandviewresearch.com | Identification of a new active ingredient or synergist for crop protection. |
Potential Impact on Related Chemical and Biological Fields
Should future research into this compound yield positive results, the potential impact could be significant across several scientific domains.
In medicinal chemistry and pharmacology , the discovery of potent biological activity would establish this specific substitution pattern (3-acetyl, 5-propyl) as a new pharmacophore of interest. If, for example, it demonstrates strong and selective antimicrobial or antifungal properties, it could provide a novel scaffold to combat drug-resistant pathogens, a pressing global health issue. nih.gov The exploration of its different stereoisomers could also provide deeper insights into the structure-activity relationships of γ-butyrolactone-based drugs.
In the field of organic synthesis , the development of novel and efficient methods to synthesize this molecule could be broadly applicable to the creation of other multi-substituted lactones. Challenges associated with controlling the regioselectivity and stereoselectivity of the functional groups would likely spur innovation in synthetic methodology, benefiting the wider chemical community.
Furthermore, in materials science and polymer chemistry , γ-butyrolactone (GBL) itself is a significant industrial solvent and monomer. factmr.commarket.us While a more complex derivative like this compound is unlikely to replace GBL, its study could lead to new functionalized lactone monomers for creating specialty polymers with tailored properties. Similarly, in agrochemical science , a positive finding could introduce a new class of compounds for developing more effective and potentially safer pesticides or herbicides. grandviewresearch.com
Ultimately, the study of this currently uncharacterized molecule holds the potential to fill a knowledge gap and could lead to practical applications and a deeper understanding of the chemical and biological behavior of substituted furanone systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
